molecular formula C19H21NO2 B11834772 6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline CAS No. 91652-65-2

6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline

Cat. No.: B11834772
CAS No.: 91652-65-2
M. Wt: 295.4 g/mol
InChI Key: LLEODZRGXQFIOS-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline is a synthetic isoquinoline derivative characterized by methoxy groups at positions 6 and 7 and a 2-methylbenzyl substituent at position 1. The 2-methylbenzyl group contributes to its lipophilicity and steric profile, influencing both synthetic accessibility and biological interactions.

Properties

CAS No.

91652-65-2

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

6,7-dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline

InChI

InChI=1S/C19H21NO2/c1-13-6-4-5-7-14(13)10-17-16-12-19(22-3)18(21-2)11-15(16)8-9-20-17/h4-7,11-12H,8-10H2,1-3H3

InChI Key

LLEODZRGXQFIOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=NCCC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol or xylene under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to modulate the function of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors, affecting calcium currents and muscle contractility . The compound’s effects are likely mediated through its binding to these receptors, leading to changes in intracellular calcium levels and subsequent physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Halogenated analogs (e.g., 2-chlorophenyl) require alternative synthetic routes (e.g., Bischler–Napieralski) and show moderate yields .
  • The 2-methylbenzyl group in the target compound balances steric hindrance and electronic effects, enabling predictable stereochemical outcomes.

Physicochemical and Structural Properties

Substituent variations influence molecular weight, solubility, and stability:

Compound Name Molecular Weight (g/mol) Substituent Polarity Physical State Solubility Profile
Target Compound ~295.36 Moderate (lipophilic) Solid Likely soluble in DMSO/CHCl₃
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline 281.35 Low (non-polar) Solid Soluble in organic solvents
6,7-Dimethoxy-1-(thiophen-2-yl) 273.35 Moderate (heterocyclic) Solid (95% purity) Limited aqueous solubility
6,7-Dimethoxy-1-(4-trifluoromethylphenethyl) 363.37 High (polar CF₃) Solid (2-8°C storage) Hydrophobic

Key Observations :

  • Polar groups (e.g., trifluoromethyl) increase molecular weight and hydrophobicity, impacting bioavailability .
  • Heterocyclic substituents (e.g., thiophen-2-yl) reduce purity and complicate purification .
  • The target compound’s 2-methylbenzyl group provides intermediate lipophilicity, favoring membrane permeability without excessive hydrophobicity.

Key Observations :

  • 3,4-Dimethylphenyl and 3,4,5-trimethoxybenzyl substituents enhance receptor selectivity (e.g., orexin-1) .
  • The target compound’s 2-methylphenyl group may offer a balance between receptor binding and metabolic stability.
  • Halogenated derivatives (e.g., 2-chlorophenyl) show promising in silico safety profiles, suggesting lower toxicity .

Key Observations :

  • Alkyl substituents (e.g., 2-methylbutyl) correlate with higher acute toxicity .
  • Halogen-free analogs (e.g., target compound) are hypothesized to have favorable safety profiles.

Biological Activity

6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a dihydroisoquinoline derivative, characterized by the following chemical formula:

  • Chemical Formula : C19H23NO3
  • Molecular Weight : 313.39 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Research indicates that 6,7-dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline exhibits various pharmacological effects, primarily through modulation of neurotransmitter receptors and ion channels. The compound has been shown to influence calcium currents in smooth muscle tissues by interacting with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) .

Pharmacological Effects

  • Smooth Muscle Relaxation : In vitro studies have demonstrated that the compound can reduce the strength of calcium-dependent contractions in smooth muscle preparations. This effect is attributed to increased cytosolic calcium levels and modulation of voltage-gated calcium channels .
  • Neurotransmitter Modulation : The compound significantly affects the activity of 5-HT receptors, leading to a reduction in spontaneous contractile activity in isolated smooth muscle tissues . Immunohistochemical analyses revealed a notable decrease in 5-HT receptor expression following treatment with the compound.

Case Studies

Several studies have explored the biological activity of this isoquinoline derivative:

  • Study on Smooth Muscle Activity : A recent study investigated the effects of the compound on ex vivo spontaneous contractile activity in smooth muscle tissues. At concentrations ranging from 25 to 100 μM, significant reductions in contraction amplitude were observed, with maximal effects noted at 50 μM .
Concentration (μM)% Reduction in Contraction
2520%
5031.6%
10025%
  • Receptor Interaction Study : Another study focused on the interaction between the compound and mAChRs. It was found that pre-treatment with specific antagonists for M3 mAChR significantly inhibited the contractile response induced by the compound, suggesting a targeted mechanism involving these receptors .

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